molecular formula C7H5FINO B1404400 2-Fluoro-6-iodobenzamide CAS No. 676445-27-5

2-Fluoro-6-iodobenzamide

Cat. No. B1404400
M. Wt: 265.02 g/mol
InChI Key: UYNQRXGMTNELSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-iodobenzamide is a chemical compound with the molecular formula C7H5FINO . It has a molecular weight of 265.021 and is used for research purposes .


Synthesis Analysis

The synthesis of 2-Fluoro-6-iodobenzamide involves several steps. The transformation most likely diverges from the S N 1 or S N 2 pathway, but instead operates via a neighboring-group participation mechanism .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-iodobenzamide consists of seven carbon atoms, five hydrogen atoms, one fluorine atom, one iodine atom, one nitrogen atom, and one oxygen atom .

Scientific Research Applications

PET Imaging and Sigma Receptors

2-Fluoro-6-iodobenzamide has been explored for its potential in positron emission tomography (PET) imaging. Research by Dence, John, Bowen, & Welch (1997) synthesized fluorinated halobenzamides, including 2-fluoro analogs, as ligands for sigma receptors. These compounds showed high affinity for sigma-1 receptors and potential for PET imaging of tissues containing sigma receptors.

Radiopharmaceutical Synthesis

The compound's relevance in synthesizing radiopharmaceuticals for clinical investigations was noted by Libert et al. (2013). They developed a method for the production of 6-18F-fluoro-l-dopa, a radiopharmaceutical for evaluating presynaptic dopaminergic function, where 2-fluoro analogs played a crucial role.

Crystal Structural Analysis

In the field of crystallography, the structural aspects of fluorinated benzamides, including compounds similar to 2-fluoro-6-iodobenzamide, have been studied. Suchetan et al. (2016) reported on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, offering insights into their molecular geometry.

SPECT Imaging and Dopamine Receptors

The use of iodobenzamides in single-photon emission tomography (SPECT) imaging for exploring dopamine receptors in the brain has been demonstrated. Kung et al. (1990) found that iodobenzamide analogs, similar to 2-fluoro-6-iodobenzamide, show specific localization in brain areas with dopamine receptors, suggesting their usefulness in neuroimaging studies.

Antibacterial Applications

A study by Straniero et al. (2023) investigated 2,6-difluorobenzamides for their potential as antibacterial drugs, particularly against Gram-positive bacteria. This research highlights the utility of fluorinated benzamides in developing new antibacterial agents.

Synthesis Methodology

The synthesis of 2-fluoro-6-iodobenzamide itself has been the subject of research, as detailed by Zhao Haoyu, Zhang Qimeng, & J. Tao (2010). They described a process for synthesizing 2-fluoro-6-iodobenzoic acid, demonstrating its commercial viability and potential for large-scale production.

Molecular Docking and FtsZ Inhibition

In the area of molecular docking and drug discovery, Barbier et al. (2023) conducted a study comparing 2,6-difluoro-3-methoxybenzamide with non-fluorinated analogs. Their findings revealed the significance of the fluorination on the drug's ability to inhibit the protein FtsZ, crucial in bacterial cell division.

Safety And Hazards

While specific safety data for 2-Fluoro-6-iodobenzamide is not available, it’s important to handle all chemical compounds with care. The compound should be used for research purposes only .

properties

IUPAC Name

2-fluoro-6-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNQRXGMTNELSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DT Witiak, S Goswami, GE Milo - The Journal of Organic …, 1988 - ACS Publications
… 8) and IV-(2-Methyl-3hydroxypropyl)-2-fluoro-6-iodobenzamide (11). A mixture of 2-fluoro-6-… of CH3OH affording 22.8 g (90%) of 2-fluoro-6-iodobenzamide 11, mp 168-169 C. IR 3140-…
Number of citations: 19 pubs.acs.org
K Cherry, A Duchene, J Thibonnet, JL Parrain… - …, 2005 - thieme-connect.com
A general route to 1, 4, 6-trisubstituted 2-pyridinones and 2, 3-disubstituted (2H)-isoquinolin-1-ones from (Z)-3-iodovinylic amides 1a-h and 2-iodo N-substituted benzamides 2a-f is …
Number of citations: 22 www.thieme-connect.com
RA Lewis, KJ Toyne, JJ West, MK Wilson - Journal of the Chemical …, 1998 - pubs.rsc.org
A combination of conventional electrophilic aromatic substitution reactions and low-temperature ortho-directed lithiations has been used in the efficient synthesis of some novel highly …
Number of citations: 17 pubs.rsc.org
R Padilla-Salinas, R Anderson… - Journal of Medicinal …, 2019 - ACS Publications
Endosomal toll-like receptors (TLRs) 7 and 8 recognize viral single-stranded RNAs, a class of imidazoquinoline compounds, 8-oxo-adenosines, 8-aminobenzodiazepines, pyrimidines, …
Number of citations: 14 pubs.acs.org
R Anderson - 2018 - scholar.colorado.edu
Toll-like receptors (TLRs) are an important part of the innate immune system responsible for detecting signs of microbial invasion and cell damage and initiating the immune response. …
Number of citations: 0 scholar.colorado.edu

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